
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide" is a derivative of pyrazole carboxamide, a class of compounds known for various biological activities, including fungicidal and nematocidal properties. These compounds are characterized by a pyrazole ring substituted with different functional groups that contribute to their chemical and physical properties, as well as their biological activities .
Synthesis Analysis
The synthesis of pyrazole carboxamide derivatives often involves the use of starting materials such as ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate. The synthetic routes are designed to introduce various substituents onto the pyrazole scaffold, which can be optimized for desired biological activities, such as inhibition of protein kinases or affinity for cannabinoid receptors . The synthesis process is characterized by its specificity and the ability to diversify the appendages on the pyrazole core .
Molecular Structure Analysis
The molecular structure of pyrazole carboxamide derivatives is typically investigated using spectroscopic methods and computational tools. Studies have shown that the geometrical parameters of these molecules are consistent with similar derivatives, and the presence of substituents like the trifluoromethyl group can influence the electron density and bond lengths within the molecule . The molecular conformation, including dihedral angles between rings, is also a subject of analysis, as it can affect the molecule's biological activity .
Chemical Reactions Analysis
The reactivity of pyrazole carboxamide derivatives is influenced by the electronic structure of the molecule, particularly the distribution of electron density across different atoms and functional groups. The presence of electron-withdrawing groups such as the trifluoromethyl moiety can affect the reactivity of the compound, potentially leading to specific chemical reactions that are relevant to its biological function .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxamide derivatives, such as thermal stability and solubility, are crucial for their practical applications. These properties are often studied using techniques like thermogravimetric analysis and are influenced by the molecular structure and intermolecular interactions within the crystal lattice . The non-linear optical properties of these compounds are also of interest due to the potential for applications in materials science .
科学的研究の応用
Pyrazole Derivatives in Medicinal Chemistry
Pyrazoles, including those with trifluoromethyl groups, are prominent in medicinal chemistry due to their broad spectrum of biological activities. They have been investigated for their potential as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV agents. The synthesis methods for these compounds involve condensation and cyclization reactions, often yielding high yields under various conditions, including microwave irradiation. Such compounds' versatility in drug design is highlighted by their role as synthons in creating heterocyclic systems with enhanced biological activities (Dar & Shamsuzzaman, 2015).
Chlorophenols in Environmental Science
Chlorophenols are recognized for their environmental impact, primarily due to their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Studies have detailed the pathways through which chlorophenols can contribute to the formation of more toxic compounds, including dioxins, highlighting their significance in environmental chemistry and toxicology. Such research underlines the importance of understanding the degradation and transformation pathways of chlorophenyl compounds in mitigating their environmental impact (Peng et al., 2016).
Applications in Organic Synthesis
Compounds with chlorophenyl and trifluoromethyl groups, similar to the one , are explored in organic synthesis, including their role as intermediates in creating complex molecules. The phosphorus-containing nucleophiles' reactions with polyfluorinated compounds have been examined, demonstrating pathways to synthesize substances with and without a phosphorus atom. These reactions are critical for developing new synthetic methods and materials (Furin, 1993).
Environmental Degradation and Toxicity
Understanding the environmental behavior and toxicity of chlorophenyl-containing compounds is crucial, as they can persist and exert toxic effects on aquatic organisms and potentially humans. Research into microbial degradation pathways of related compounds offers insights into their environmental fate and potential remediation strategies. Such studies are fundamental in assessing the impact and management of chemical pollutants in the environment (Liu & Avendaño, 2013).
特性
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-19-6-9(10(18-19)12(14,15)16)11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRDJIOZFQCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2546657.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)
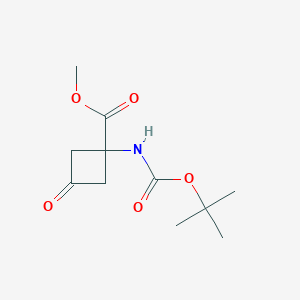
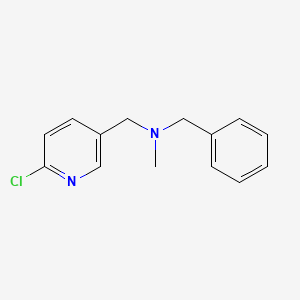

![2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2546666.png)
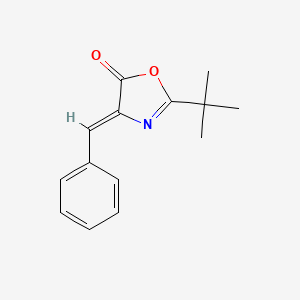
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)
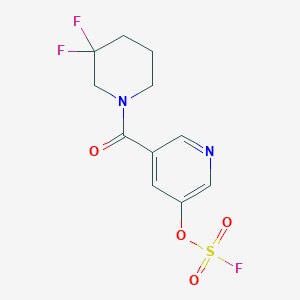
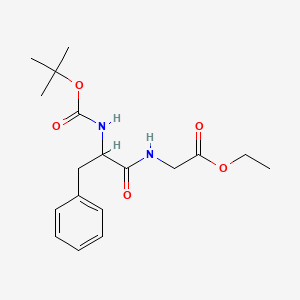
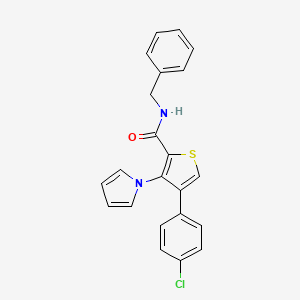
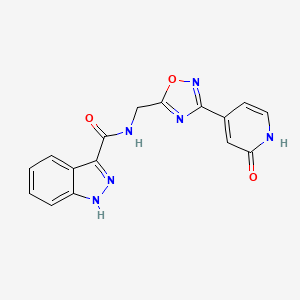
![4-Methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2546676.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)